
LY3007113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Introduction to LY3007113
This compound is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in various cellular processes, including inflammation and tumorigenesis. This compound has garnered attention due to its potential applications in treating advanced cancers, particularly through its immunomodulating and anti-inflammatory properties. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Phase 1 Clinical Trials
A pivotal phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced cancer. The study involved two parts: dose escalation (Part A) and dose confirmation (Part B). Patients received varying doses of this compound every 12 hours over a 28-day cycle.
Key Findings:
- Maximum Tolerated Dose (MTD): The MTD was established at 30 mg every 12 hours.
- Adverse Events: Common treatment-related adverse events included tremors, rash, stomatitis, and fatigue. Notably, grade ≥ 3 adverse events included upper gastrointestinal hemorrhage and increased hepatic enzyme levels .
- Tumor Response: Among 27 evaluable patients in Part B, the best overall response was stable disease in three patients .
Pharmacokinetics
The pharmacokinetic profile of this compound revealed an approximately dose-proportional increase in exposure with time-independent pharmacokinetics after repeated dosing. The mean half-life was approximately 10 hours, indicating that the compound could maintain therapeutic levels over extended periods .
Pharmacokinetic Parameter | Value |
---|---|
Mean tmax | ~2 hours |
Estimated t1/2 | ~10 hours |
Apparent Clearance | 14 L/h |
Volume of Distribution | 179 L |
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various cancer models:
- In vitro Studies: this compound inhibited phosphorylation of MAPKAP-K2 in HeLa cells, indicating its intracellular activity.
- In vivo Studies: In mouse models, the compound exhibited significant inhibition of p-MAPKAP-K2 in peripheral blood and human glioblastoma tumors. Additionally, it showed activity against xenograft models of human ovarian and kidney cancers as well as leukemia .
Case Studies
-
Patient with Renal Cell Carcinoma:
- Received three cycles of treatment.
- Notable stability in disease progression observed.
-
Patients with Pancreatic Adenocarcinoma:
- Three patients continued treatment beyond initial assessments due to perceived clinical benefit.
These case studies highlight the potential for this compound to provide clinical benefits in specific patient populations despite the challenges associated with dose-limiting toxicities .
Propiedades
Fórmula molecular |
Unknown |
---|---|
Peso molecular |
0.0 |
Nombre IUPAC |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY3007113; LY-3007113; LY 3007113. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.